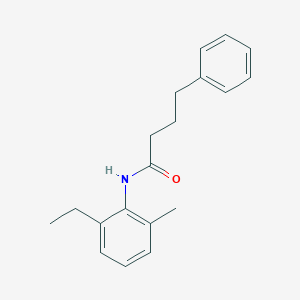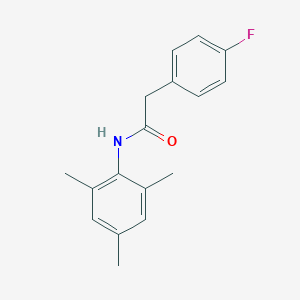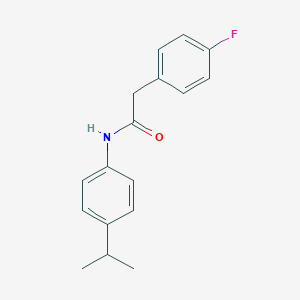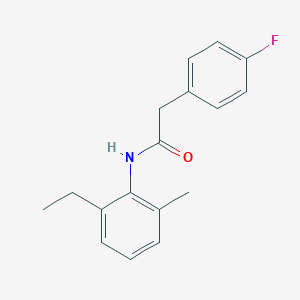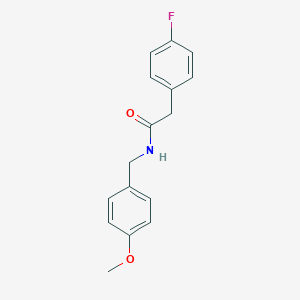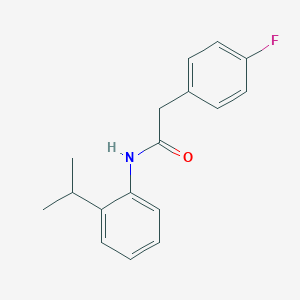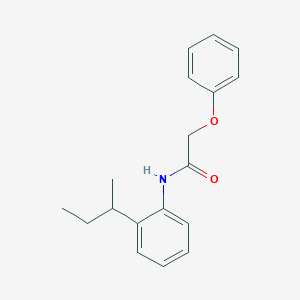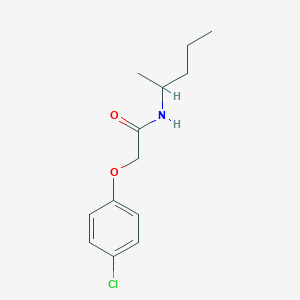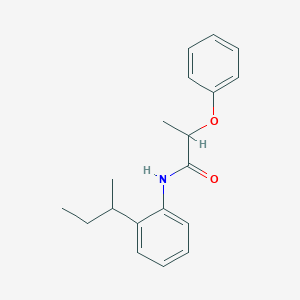![molecular formula C16H26N2O B291054 N-[4-(dimethylamino)phenyl]octanamide](/img/structure/B291054.png)
N-[4-(dimethylamino)phenyl]octanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(dimethylamino)phenyl]octanamide, commonly known as DMXAA, is a synthetic compound that has been extensively researched for its potential use in cancer treatment. DMXAA belongs to the class of drugs known as vascular disrupting agents (VDAs), which work by disrupting the blood supply to tumors, leading to their death.
Applications De Recherche Scientifique
DMXAA has been extensively researched for its potential use in cancer treatment. It has been shown to be effective against a wide range of tumors, including lung, breast, colon, and prostate cancer. DMXAA works by disrupting the blood supply to tumors, leading to their death. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy.
Mécanisme D'action
DMXAA works by targeting the tumor vasculature. It binds to a protein called tumor necrosis factor alpha (TNF-α), which is produced by the immune system in response to cancer. This binding leads to the production of other proteins that cause the blood vessels in the tumor to become leaky and eventually collapse. This leads to the death of the tumor cells due to lack of oxygen and nutrients.
Biochemical and Physiological Effects
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, which are proteins that are involved in the immune response. It has also been shown to increase the production of nitric oxide, which is a signaling molecule that plays a role in the regulation of blood pressure and blood flow.
Avantages Et Limitations Des Expériences En Laboratoire
DMXAA has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It has also been extensively studied and its mechanism of action is well understood. However, DMXAA has some limitations for lab experiments. It has been shown to be toxic at high doses, which can limit its use in certain experiments. It also has a short half-life, which can make it difficult to study in vivo.
Orientations Futures
There are several future directions for research on DMXAA. One area of research is the development of new N-[4-(dimethylamino)phenyl]octanamide that are more effective and less toxic than DMXAA. Another area of research is the development of new drug delivery systems that can target tumors more effectively. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of DMXAA in order to better understand its potential clinical applications.
Conclusion
In conclusion, DMXAA is a synthetic compound that has been extensively researched for its potential use in cancer treatment. It works by disrupting the blood supply to tumors, leading to their death. DMXAA has several advantages for lab experiments, but also has some limitations. There are several future directions for research on DMXAA, including the development of new N-[4-(dimethylamino)phenyl]octanamide and drug delivery systems, and more studies on its pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
DMXAA can be synthesized by the reaction of 4-(dimethylamino)benzaldehyde with heptanoic acid in the presence of sulfuric acid. This reaction produces DMXAA as the major product along with some minor impurities. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Propriétés
Formule moléculaire |
C16H26N2O |
|---|---|
Poids moléculaire |
262.39 g/mol |
Nom IUPAC |
N-[4-(dimethylamino)phenyl]octanamide |
InChI |
InChI=1S/C16H26N2O/c1-4-5-6-7-8-9-16(19)17-14-10-12-15(13-11-14)18(2)3/h10-13H,4-9H2,1-3H3,(H,17,19) |
Clé InChI |
WFQQAPVHDKMNBY-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)NC1=CC=C(C=C1)N(C)C |
SMILES canonique |
CCCCCCCC(=O)NC1=CC=C(C=C1)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



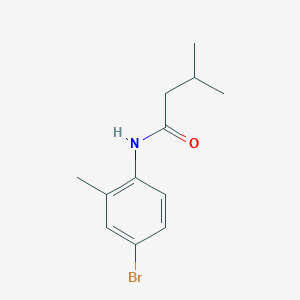
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1-naphthyloxy)acetamide](/img/structure/B290973.png)

